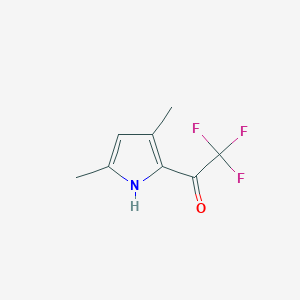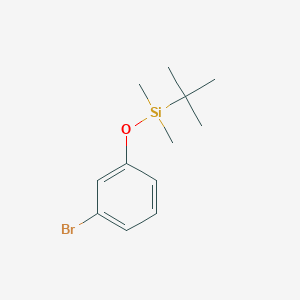
(3-Bromophenoxy)(tert-butyl)dimethylsilane
Overview
Description
“(3-Bromophenoxy)(tert-butyl)dimethylsilane” is a chemical compound with the molecular formula C12H19BrOSi . It is also known by other names such as “1-Bromo-3-(tert-butyldimethylsiloxy)benzene” and "(3-bromophenoxy)-tert-butyl-dimethylsilane" .
Molecular Structure Analysis
The molecular structure of “(3-Bromophenoxy)(tert-butyl)dimethylsilane” consists of a bromophenoxy group attached to a tert-butyl dimethylsilane group . The average mass of the molecule is 287.268 Da, and the monoisotopic mass is 286.038849 Da .Physical And Chemical Properties Analysis
“(3-Bromophenoxy)(tert-butyl)dimethylsilane” is a liquid at 20°C . It has a density of 1.1±0.1 g/cm³ . The boiling point is 317.8±25.0 °C at 760 mmHg . The compound has a flash point of 146.0±23.2 °C .Scientific Research Applications
1. Applications in Catalyzed Reactions
- Intra/Intermolecular Cascade Cross-Coupling/Cyclizations: Derivatives of (3-Bromophenoxy)(tert-butyl)dimethylsilane, like [3-(2-Bromocyclohex-2-enyloxy)prop-1-ynyl]-tert-butyl-dimethylsilane, have been used in palladium-catalyzed intra-intermolecular cascade cross couplings. These reactions result in the formation of indene analogues and other complex molecular structures (Demircan, 2014).
2. Development of Fluorescent Nanoparticles
- Creating Enhanced Brightness Emission-Tuned Nanoparticles: Compounds containing (3-Bromophenoxy)(tert-butyl)dimethylsilane structures are integral in forming nanoparticles with high fluorescence emission. These nanoparticles, created through complex chemical processes, show promise for optoelectronic applications such as in organic light-emitting devices (OLEDs) (Fischer, Baier, & Mecking, 2013).
3. Synthesis of Heterocyclic Compounds
- Synthesizing Novel β-Amino Acids: The compound (3-Bromophenoxy)(tert-butyl)dimethylsilane plays a role in the synthesis of novel β-amino acids, which are crucial for peptide and peptidomimetic synthesis. Such compounds have a range of potential applications in medicinal chemistry and drug design (Bovy & Rico, 1993).
4. Structural Studies and Molecular Design
- Building Extended Structures and Ligands: This compound is used in the synthesis of complex molecular structures, like C3-symmetric tris(3,5-dialkyl-2-hydroxyphenyl)methanes. These compounds are useful for studying molecular interactions and designing new materials and catalysts (Dinger & Scott, 2000).
Safety And Hazards
properties
IUPAC Name |
(3-bromophenoxy)-tert-butyl-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BrOSi/c1-12(2,3)15(4,5)14-11-8-6-7-10(13)9-11/h6-9H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFRHMVJJJGUHDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50460296 | |
| Record name | (3-Bromophenoxy)(tert-butyl)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50460296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromophenoxy)(tert-butyl)dimethylsilane | |
CAS RN |
65423-56-5 | |
| Record name | (3-Bromophenoxy)(tert-butyl)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50460296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

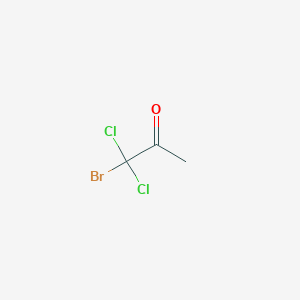
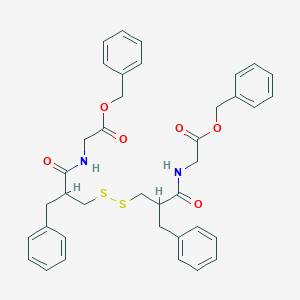


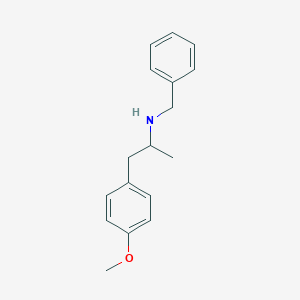
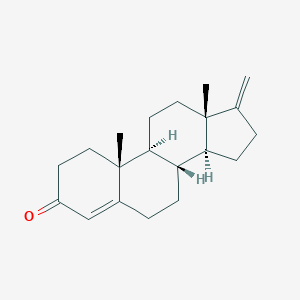
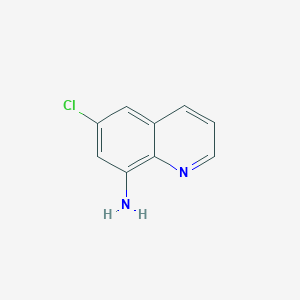
![Trisodium (4S)-2-[6-(phosphonatooxy)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylate](/img/structure/B129612.png)
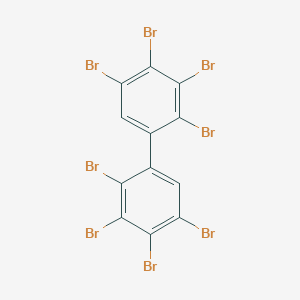
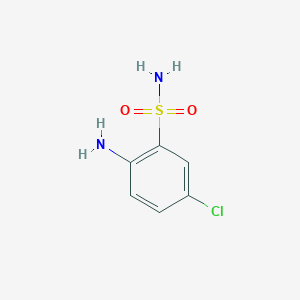
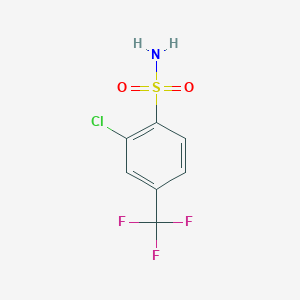
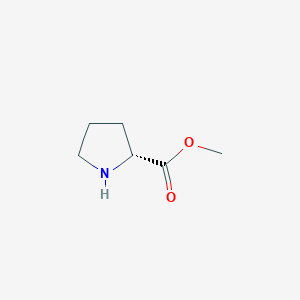
![6-(2,4-difluorophenoxy)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B129626.png)
